Mal-PEG6-PFP

Übersicht

Beschreibung

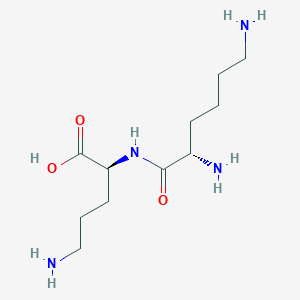

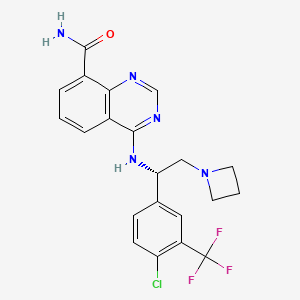

Mal-PEG6-PFP is a PEG-based PROTAC linker . It contains maleimide and PFP moieties . Maleimides are thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . The PFP is amine reactive and forms stable amide bonds . PFP was also found to be less susceptible toward hydrolysis than other amine reactive groups .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of this compound is 599.50 . Its molecular formula is C25H30F5NO10 . The SMILES representation isO=C (OC1=C (F)C (F)=C (F)C (F)=C1F)CCOCCOCCOCCOCCOCCOCCN2C (C=CC2=O)=O . Chemical Reactions Analysis

Maleimides in this compound are thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . The PFP is amine reactive and forms stable amide bonds .Physical And Chemical Properties Analysis

This compound is a liquid with an off-white to light yellow color . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Biokonjugation

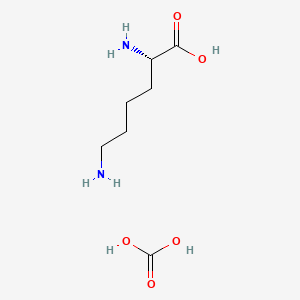

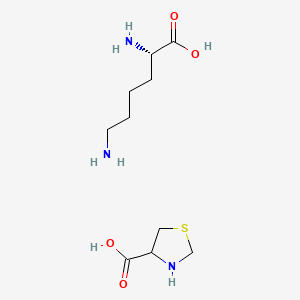

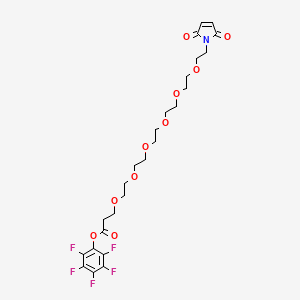

Mal-PEG6-PFP ist ein nicht spaltbarer Linker für die Biokonjugation {svg_1}. Es enthält eine Maleimid-Gruppe und eine COOR/Ester-Gruppe, die über eine lineare PEG-Kette verbunden sind {svg_2}. Dies macht es nützlich im Bereich der Biokonjugation, wo es verwendet werden kann, um zwei Biomoleküle miteinander zu verbinden.

Thiol-Reaktivität

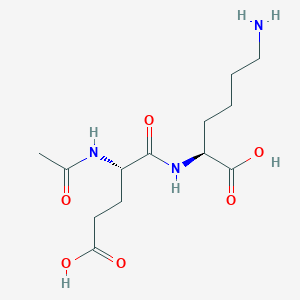

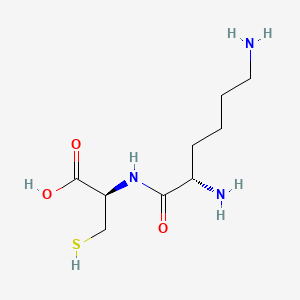

This compound hat eine Maleimid-Einheit, die zwischen pH 6,5 und 7,5 thiolreaktiv ist und Thiolesterbindungen bildet {svg_3}. Diese Eigenschaft ist nützlich im Bereich der Biochemie, wo Thiolgruppen häufig in Proteinen und anderen Biomolekülen vorkommen.

Amin-Reaktivität

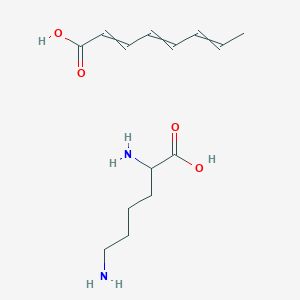

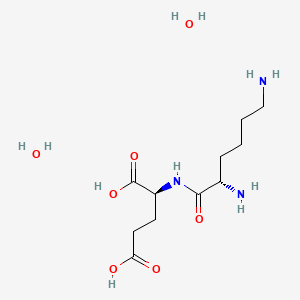

Die PFP-Einheit von this compound ist aminreaktiv und bildet stabile Amidbindungen {svg_4}. Dies macht es nützlich im Bereich der organischen Chemie, wo Amine häufig in verschiedenen Verbindungen vorkommen.

Hydrolysebeständigkeit

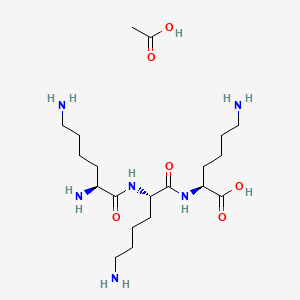

Es wurde festgestellt, dass PFP weniger anfällig für Hydrolyse ist als andere aminreaktive Gruppen {svg_5}. Diese Eigenschaft ist vorteilhaft im Bereich der Pharmazeutika, wo eine Stabilität gegen Hydrolyse oft gewünscht ist.

Verbesserung der Löslichkeit

Der hydrophile PEG-Linker erhöht die Wasserlöslichkeit einer Verbindung in wässrigen Umgebungen {svg_6}. Diese Eigenschaft ist nützlich im Bereich der Arzneimittelverabreichung, wo eine erhöhte Löslichkeit die Bioverfügbarkeit eines Arzneimittels verbessern kann.

Arzneimittelfreisetzung

This compound wird im Bereich der Arzneimittelfreisetzung eingesetzt {svg_7}. Der PEG-Linker kann verwendet werden, um ein Arzneimittel an ein Trägermolekül zu binden, und das Arzneimittel kann dann kontrolliert freigesetzt werden.

Nanotechnologie

Im Bereich der Nanotechnologie wird this compound zur Herstellung neuer Materialien eingesetzt {svg_8}. Der PEG-Linker kann verwendet werden, um Nanopartikel an andere Moleküle zu binden, wodurch neuartige Nanostrukturen entstehen.

Zellkultur

This compound wird in Zellkulturstudien eingesetzt {svg_9}. Der PEG-Linker kann verwendet werden, um Moleküle an die Oberfläche von Zellen zu binden, wodurch die Untersuchung von Zell-Molekül-Wechselwirkungen ermöglicht wird.

Wirkmechanismus

Target of Action

Mal-PEG6-PFP is a PEG linker with maleimide and PFP moieties . The primary targets of this compound are thiol groups and amine groups . Maleimides are thiol reactive, forming thiolester bonds , while the PFP moiety is amine reactive, forming stable amide bonds .

Mode of Action

The interaction of this compound with its targets involves the formation of thiolester bonds with thiol groups and amide bonds with amine groups . This occurs between pH 6.5 and 7.5 for the maleimide moiety . The PFP moiety was also found to be less susceptible toward hydrolysis than other amine reactive groups .

Pharmacokinetics

The hydrophilic peg linker is known to increase the water solubility of a compound in aqueous environments . This could potentially enhance the bioavailability of the compound.

Action Environment

The action of this compound is influenced by the pH of the environment, with the maleimide moiety being thiol reactive between pH 6.5 and 7.5 . Additionally, the hydrophilic PEG linker can enhance the solubility of the compound in aqueous environments , which could influence its action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Mal-PEG6-PFP plays a crucial role in biochemical reactions by acting as a linker that facilitates the conjugation of biomolecules. The maleimide group in this compound is thiol-reactive, forming stable thioether bonds with sulfhydryl groups on proteins and other biomolecules . The PFP ester group is amine-reactive, forming stable amide bonds with primary amines . This dual reactivity allows this compound to interact with a wide range of enzymes, proteins, and other biomolecules, enhancing their solubility and stability in aqueous environments .

Cellular Effects

This compound influences various cellular processes by modifying the proteins and enzymes it interacts with. By forming stable conjugates with cellular proteins, this compound can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, the conjugation of this compound to enzymes can impact their catalytic activity, potentially affecting metabolic pathways and cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable covalent bonds with thiol and amine groups on biomolecules . The maleimide group reacts with sulfhydryl groups to form thioether bonds, while the PFP ester group reacts with primary amines to form amide bonds . These covalent modifications can alter the structure and function of the target biomolecules, leading to changes in their activity and interactions with other cellular components . For example, the conjugation of this compound to a signaling protein can affect its ability to interact with other proteins in the signaling pathway, thereby modulating the overall signaling response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but its reactivity can be influenced by factors such as pH and temperature . Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its ability to form stable conjugates with biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, with some modifications persisting for extended periods .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to more pronounced effects . In some cases, high doses of this compound may result in toxic or adverse effects, such as cellular stress or apoptosis . It is important to carefully optimize the dosage of this compound in animal studies to achieve the desired effects without causing harm to the animals .

Metabolic Pathways

This compound is involved in various metabolic pathways through its interactions with enzymes and cofactors . The conjugation of this compound to enzymes can affect their catalytic activity, potentially altering metabolic flux and metabolite levels . For example, the modification of a key enzyme in a metabolic pathway can lead to changes in the production or consumption of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The PEG chain in this compound enhances its solubility and allows it to diffuse more easily through aqueous environments . Additionally, the conjugation of this compound to biomolecules can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . For example, the conjugation of this compound to a protein with a specific targeting signal can direct the compound to a particular cellular compartment, such as the nucleus or mitochondria . This targeted localization can affect the activity and function of this compound, allowing it to exert its effects in specific subcellular environments .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNANNZNASDAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F5NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.